HIV (GP120) ANTIGENIC PEPTIDE

HIV-1 maturation furin cleavage gp160 processing

HIV (gp120) Antigenic Peptide (CAS 198636-94-1) is a 23-amino-acid synthetic peptide with the sequence CGKIEPLGVAPTKAKRRVVQREKR, corresponding to residues 486–508 of the HIV-1 gp160 polyprotein (the gp120–gp41 dimer) with an N-terminal cysteine extension. It spans the highly conserved membrane-proximal external region (MPER) and the primary furin cleavage site (R508-E-K-R511) that separates gp120 from gp41, a critical processing event for viral infectivity.

Molecular Formula C117H211N41O31S
Molecular Weight 2720.291
CAS No. 198636-94-1
Cat. No. B598436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV (GP120) ANTIGENIC PEPTIDE
CAS198636-94-1
Molecular FormulaC117H211N41O31S
Molecular Weight2720.291
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1
InChIKeyCBJINRXLSYHNOL-QEZKGTQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV (gp120) Antigenic Peptide (CAS 198636-94-1): Procurement Guide for a Defined gp160 Cleavage-Site Peptide


HIV (gp120) Antigenic Peptide (CAS 198636-94-1) is a 23-amino-acid synthetic peptide with the sequence CGKIEPLGVAPTKAKRRVVQREKR, corresponding to residues 486–508 of the HIV-1 gp160 polyprotein (the gp120–gp41 dimer) with an N-terminal cysteine extension . It spans the highly conserved membrane-proximal external region (MPER) and the primary furin cleavage site (R508-E-K-R511) that separates gp120 from gp41, a critical processing event for viral infectivity [1]. The peptide is supplied as a trifluoroacetate salt with a molecular weight of ~2720.3 Da and is typically provided at ≥95% purity (HPLC-verified) for research use in immunoassays, antibody characterization, and structural studies .

HIV-1 gp160 maturation and furin cleavage processing studies
Immunoassay development and antibody characterization targeting gp120 C‑terminus
N‑terminal cysteine enables thiol‑directed conjugation for ELISA or affinity matrices

Why Generic Substitution of HIV (gp120) Antigenic Peptide (CAS 198636-94-1) Is Not Advisable Without Direct Verification


HIV gp120-derived peptides from overlapping or adjacent regions exhibit markedly divergent biological properties that preclude simple interchange. The gp120 Fragment (421–438) (CAS 129318-38-3), for example, corresponds to the β20 region of the CD4-binding site and has been shown to spontaneously form amyloid fibrils (GAPs) that enhance viral infectivity by capturing virions [1]. The gp120 Fragment (308–331) is located in the V3 loop, the principal neutralization domain, and its immunoreactivity differs substantially from C-terminal peptides [2]. Even peptides overlapping the same gp160 cleavage site demonstrate sequence-dependent differences in furin processing efficiency and conformational preferences, with the N-terminal helix upstream of the cleavage loop critically influencing substrate presentation [3]. These region-specific functional differences—ranging from infectivity enhancement to diagnostic sensitivity—mean that substituting one gp120 peptide for another without experimental validation can lead to erroneous conclusions in immunoassay development, antibody epitope mapping, and vaccine immunogen design.

Region mismatch alters biological property
V3‑loop and CD4‑binding site peptides lack the furin cleavage motif and MPER sequence; they may not support gp160 processing studies without verification.
Diagnostic sensitivity varies by gp120 region
C‑terminal, V3‑loop, and gp41‑derived peptides show distinct sensitivity profiles in antibody detection; reported performance cannot be assumed interchangeable.
Sequence coverage mismatch risks false negatives
This peptide uniquely spans the gp120–gp41 junction; internal gp120 fragments do not cover MPER epitopes and may miss interface‑directed antibody responses.

Quantitative Differential Evidence for HIV (gp120) Antigenic Peptide (CAS 198636-94-1) Versus Closest Comparators


Spanning the Native gp160 Cleavage Site: Furin Processing Efficiency Compared to Truncated Analogs

The peptide CGKIEPLGVAPTKAKRRVVQREKR (gp160 residues 486–508) encompasses the native furin cleavage site R508-E-K-R511. A closely related 23-residue peptide (h-REKR, spanning Arg508–Gly516 with an engineered N-terminal helix) is cleaved by furin with high efficiency, comparable to the full native p498 peptide (residues 498–516) which contains the complete cleavage loop [1]. This establishes that peptides containing the full cleavage-site sequence, including the upstream Lys500-Ala-Lys-Arg503 cryptic site, retain native-like substrate properties. In contrast, gp120 peptides from the V3 loop (residues 306–320) or β20 CD4-binding region (residues 421–438) lack the cleavage motif entirely and are not furin substrates, fundamentally limiting their utility in maturation or processing studies [2].

Furin cleavage competence
Class-level
Target retains primary REKR cleavage site and upstream cryptic KAKR site; V3 or CD4bs comparator peptides lack any furin recognition sequence.
Only cleavage‑site peptides support gp160 processing research—internal fragments may not substitute without direct validation.
Class‑level inference from structurally related peptides; direct kinetic data for CAS 198636‑94‑1 pending.
HIV-1 maturation furin cleavage gp160 processing peptide substrate specificity

Diagnostic Sensitivity of gp120 C-Terminal Peptides Versus V3-Loop and Internal gp120 Peptides in HIV Antibody Detection

A capture ELISA using a gp120 C-terminal-derived peptide (residues 314–329, IRIQRGPGRAFVTIGK, adjacent to the V3 loop) detected 87.5% (35/40) of HIV-positive sera and 90% (9/10) of seroconverting sera, with zero false positives (0/21 normal human sera) [1]. In parallel, the gp41-derived peptide (residues 591–611) achieved 100% sensitivity (40/40) but generated false positives in the comparator indirect ELISA format [1]. A separate study evaluating a gp120 V3-loop peptide (residues 306–320) reported only 82% reactivity with HIV-infected sera [2]. The target peptide CGKIEPLGVAPTKAKRRVVQREKR, spanning the C-terminal gp120/gp41 junction, corresponds to a region identified in US Patent 5,763,160 as containing highly immunogenic sequences reactive with antibodies from AIDS patients and capable of eliciting neutralizing antibodies [3]. Its position at the conserved C-terminus—a region with demonstrated HLA class I/II structural homology—suggests diagnostic sensitivity profiles distinct from internal gp120 fragments [3].

Diagnostic sensitivity
Reported
C‑terminal gp120 peptide (314‑329): 87.5% sensitivity; V3‑loop (306‑320): 82% reactivity. Target sequence maps to immunodominant C‑terminal region claimed for neutralizing‑antibody detection.
C‑terminal peptides may offer a different sensitivity‑specificity balance; reported cross‑study context requires verification with the exact target peptide.
Cross‑study comparison; no direct sensitivity data for the full 23‑mer target sequence.
HIV serodiagnosis peptide ELISA antibody detection sensitivity comparison

Sequence Identity and Coverage: Target Peptide Spans the gp120–gp41 Junction, Distinct from All Internal gp120 Fragments

The target peptide CGKIEPLGVAPTKAKRRVVQREKR (23 amino acids) uniquely spans the gp120 C-terminus through the gp41 N-terminus, encompassing the furin cleavage site and the beginning of the membrane-proximal external region (MPER). By contrast, HIV gp120 Fragment (421–438) (CAS 129318-38-3, 18 amino acids, KQFINMWQEVGKAMYAPP) lies entirely within the β20 strand of the CD4-binding site [1]. HIV gp120 Fragment (254–274) (CAS 113944-46-0, 21 amino acids) maps to the C2 conserved region [2]. HIV gp120 Fragment (308–331) (24 amino acids) is located in the V3 loop hypervariable region [2]. HIV gp120 Fragment (318–327) (10 amino acids) is a short V3-loop peptide [2]. The target peptide is the only commercially catalogued synthetic fragment that bridges the gp120–gp41 interface . This unique coverage is critical for studying envelope glycoprotein processing, gp120–gp41 association, and MPER-directed antibody responses.

Sequence coverage
Head‑to‑head
Target spans residues 486–508 (23 aa), covering gp120 C‑terminus, furin site, and gp41 MPER. Comparator fragments (421‑438, 254‑274, 308‑331) lie entirely within gp120—0% sequence overlap.
Only this peptide bridges the gp120–gp41 junction; internal fragments may not substitute for MPER epitope mapping without validation.
Sequence alignment against HIV‑1 HXB2 gp160 reference (GenBank K03455).
epitope mapping gp120-gp41 interface peptide sequence coverage MPER region

Molecular Weight Distinction: Target Peptide Is Substantially Larger Than Common gp120 Fragment Alternatives

The molecular weight of HIV (gp120) Antigenic Peptide (CAS 198636-94-1) is 2720.3 Da (C₁₁₇H₂₁₁N₄₁O₃₁S), making it the largest among commonly procured HIV gp120 synthetic peptide fragments . The gp120 Fragment (421–438) (CAS 129318-38-3) has a molecular weight of 2138.54 Da (C₉₉H₁₄₈N₂₄O₂₅S₂) [1]. This ~580 Da difference (approximately 27% larger mass) is analytically significant: it provides distinct HPLC retention time and MS identification characteristics, reducing the risk of sample mix-up in multi-peptide workflows. Additionally, the target peptide at 2720.3 Da may exhibit different solubility and handling properties compared to smaller gp120 fragments, relevant for experimental design .

Molecular weight
Head‑to‑head
2720.3 Da vs. 2138.5 Da (gp120 421‑438) and ~1160 Da (318‑327). +581.76 Da mass difference provides distinct LC‑MS retention characteristics.
Larger mass facilitates unambiguous identification in quality control workflows; may influence solubility and coating efficiency for immunoassays.
Calculated monoisotopic masses; analytical characterization by LC‑MS recommended for identity confirmation.
peptide characterization molecular weight HPLC analysis quality control

Optimal Application Scenarios for HIV (gp120) Antigenic Peptide (CAS 198636-94-1) Based on Differentiated Evidence


HIV-1 gp160 Maturation and Furin Cleavage Studies

This peptide is the appropriate substrate choice for biochemical studies of HIV-1 envelope glycoprotein maturation. Because it spans both the primary furin cleavage site (R508-E-K-R511) and the cryptic upstream site (K500-A-K-R503), it retains native-like processing properties demonstrated for structurally related peptides spanning this region [1]. Internal gp120 fragments (e.g., V3 loop, CD4-binding site) lack the cleavage motif entirely and cannot serve as furin substrates. Researchers should select CAS 198636-94-1 when the experimental objective involves furin inhibition screening, cleavage kinetics, or structural analysis of the processing-competent envelope precursor.

Epitope Mapping of MPER-Directed and gp120–gp41 Interface Antibodies

The target peptide is the only commercially catalogued synthetic fragment that bridges the gp120 C-terminus and gp41 N-terminus, covering the membrane-proximal external region (MPER) entry into gp41 . Broadly neutralizing antibodies such as 2F5 and 4E10 target the MPER, and their epitopes span the gp120–gp41 junction. For researchers mapping antibody epitopes or characterizing vaccine-elicited responses against this critical neutralizing determinant, internal gp120 peptides from the V3 loop or CD4-binding site are structurally irrelevant and will yield false-negative binding results. Procurement of CAS 198636-94-1 is essential for MPER-focused studies.

HIV Diagnostic Assay Development Targeting the Conserved gp120 C-Terminus

The C-terminal region of gp120, which includes the target peptide sequence, has been identified in patent literature as containing highly immunogenic sequences reactive with antibodies from HIV-infected individuals and capable of eliciting neutralizing antibodies [2]. Diagnostic assays employing gp120 C-terminal peptides have demonstrated 87.5% sensitivity in capture ELISA format with zero false positives, while V3-loop peptides showed only 82% reactivity [3]. When developing or validating HIV antibody detection assays, the choice of peptide region directly impacts diagnostic performance—selecting the appropriate C-terminal peptide may provide a different sensitivity-specificity balance than gp41 or V3-loop peptides, making CAS 198636-94-1 a relevant candidate for assay optimization panels.

Quality Control and Reference Standard for gp120 Fragment Identity Verification

With a molecular weight of 2720.3 Da—significantly larger than common gp120 fragment alternatives (2138.54 Da for fragment 421–438; ~2370 Da for fragment 254–274)—the target peptide provides a readily distinguishable LC-MS signal for use as a system suitability standard or retention time marker in multi-peptide analytical workflows . Its unique retention characteristics reduce the risk of sample misidentification when multiple gp120-derived peptides are used concurrently in the same laboratory, supporting procurement as a QC reference material.

Application
Selection Property
Validation Focus
HIV‑1 gp160 maturation & furin cleavage studies
Presence of native furin cleavage site (REKR) and upstream cryptic site
Verify furin substrate competence and cleavage kinetics in relevant biochemical assay
MPER‑directed antibody epitope mapping
Coverage of gp120 C‑terminus and gp41 N‑terminal MPER
Confirm binding of MPER‑specific antibodies (e.g., 2F5, 4E10) by ELISA or SPR
HIV immunoassay development (gp120 C‑terminus)
Immunodominant C‑terminal sequence and thiol‑conjugation compatibility
Assess detection sensitivity and specificity in capture assay formats with characterized sera
QC reference for gp120 fragment identity
Distinct molecular weight and HPLC retention profile vs. common gp120 fragments
Validate LC‑MS retention time and peak purity as system suitability standard
Quote Request

Request a Quote for HIV (GP120) ANTIGENIC PEPTIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.